molecular formula C25H26FN5O3 B2566793 N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1251581-57-3

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B2566793
CAS No.: 1251581-57-3
M. Wt: 463.513
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H26FN5O3 and its molecular weight is 463.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

1,2,4-Triazoles have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of 1,2,4-triazole derivatives .

The mechanism of action of these compounds often involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific compound and its chemical structure .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific properties of the compound. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. This could include inhibition of a particular enzyme, changes in cell signaling, or effects on cell growth or survival .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific pH conditions, or their action may be influenced by interactions with other molecules in the environment .

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound featuring a complex structure that includes a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and relevant research findings.

The compound can be characterized by its unique combination of a difluorophenyl group and a triazole-thioether linkage. The presence of the triazole ring is particularly significant as it is associated with various biological activities.

Antifungal Activity

1,2,4-Triazoles are recognized for their antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal activity against various pathogens. In vitro studies have shown that compounds similar to this compound demonstrate efficacy against fungi such as Candida albicans and Aspergillus species .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Triazole derivatives have been reported to inhibit bacterial growth in various studies. For instance, compounds with similar scaffolds have shown minimum inhibitory concentrations (MIC) in the range of 0.125 to 8 μg/mL against drug-resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging studies indicate that triazole-containing compounds may possess anticancer properties. The mechanism involves the inhibition of specific enzymes linked to cancer cell proliferation. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. The presence of electron-withdrawing groups (like fluorine) enhances the activity by increasing the compound's lipophilicity and stability. Research has shown that modifications at specific positions on the triazole ring can lead to significant changes in biological activity .

Study 1: Antifungal Efficacy

A study evaluating several triazole derivatives demonstrated that modifications in the side chains significantly affected antifungal potency. The compound N-(2,4-difluorophenyl)-2-{[4-ethyl]-triazole derivatives showed enhanced activity against Candida species compared to non-fluorinated analogs .

Study 2: Antibacterial Activity

In another investigation, a series of triazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results revealed that compounds with similar thioether linkages exhibited strong antibacterial activity, suggesting that N-(2,4-difluorophenyl)-2-{[4-ethyl]-triazole derivatives could exhibit comparable efficacy .

Properties

IUPAC Name

N-cyclohexyl-3-[2-[(2-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c26-20-12-6-4-8-17(20)16-30-25(34)31-21-13-7-5-11-19(21)23(33)29(24(31)28-30)15-14-22(32)27-18-9-2-1-3-10-18/h4-8,11-13,18H,1-3,9-10,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMHUEREBXKEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.